N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide
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Overview
Description
N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a phenylpropanohydrazide backbone, with an additional phenoxyacetyl group substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacetic acid with 3-phenylpropanohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction mixture is usually heated in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, it may bind to hydrazide-sensitive enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide
- N’-[(2-isopropyl-5-methylphenoxy)acetyl]-2-methylbenzohydrazide
- N’-[(2-isopropyl-5-methylphenoxy)acetyl]-2-(2-methoxyphenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C21H26N2O3/c1-15(2)18-11-9-16(3)13-19(18)26-14-21(25)23-22-20(24)12-10-17-7-5-4-6-8-17/h4-9,11,13,15H,10,12,14H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
VJSKPYXYOAMSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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